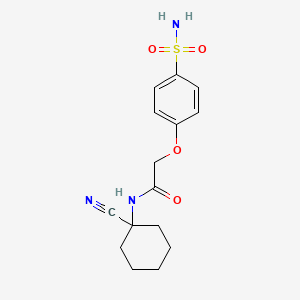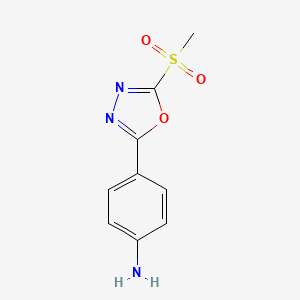
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S . It is used as a pharmaceutical intermediate . A series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the COX-2 enzyme .
Molecular Structure Analysis
The molecular weight of “4-(Methylsulfonyl)aniline” is 171.22 g/mol . The molecular structure is represented by the formula C7H9NO2S .
Physical And Chemical Properties Analysis
“4-(Methylsulfonyl)aniline” is a solid at room temperature . It has a molecular weight of 171.21 g/mol . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Chemical Optimization and Biological Activity
- Optimization of GPR119 Agonists : The aniline ring in 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline derivatives has been studied for its role in optimizing the efficacy of GPR119 agonists. Substitutions on this ring have led to increased efficacy on human and cynomolgus monkey (cyno) receptors, highlighting the significance of the aniline component in drug development (Wang et al., 2014).
Antibacterial and Antifungal Properties
- Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline, have shown potent antibacterial activities against Xanthomonas oryzaepv. pv. oryzae (Xoo), the pathogen causing rice bacterial leaf blight. These compounds were effective in reducing the disease and enhancing plant resistance (Shi et al., 2015).
Biological Synthesis and Analysis
- Synthesis and Antibacterial Study of N-substituted Derivatives : 1,3,4-oxadiazole bearing compounds, including those structurally similar to 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline, have been synthesized and shown moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Activities
- Potential Anticancer Agents : Some novel 1,3,4-oxadiazole analogues have been synthesized and evaluated for their antiproliferative activity. These compounds, structurally related to 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline, displayed significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Ahsan et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , which suggests it may interact with various biological targets.
Mode of Action
It’s known that a series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the cox-2 enzyme . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in cellular functions.
Biochemical Pathways
Given its potential role as an anti-inflammatory agent , it might be involved in the modulation of inflammatory pathways.
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could have good bioavailability.
Result of Action
Given its potential role as an anti-inflammatory agent , it might help in reducing inflammation at the cellular level.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could affect its stability.
Eigenschaften
IUPAC Name |
4-(5-methylsulfonyl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)9-12-11-8(15-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORBWQDLLOPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(O1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2435943.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)
![(2E)-3-(2-furyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acrylamide](/img/structure/B2435946.png)
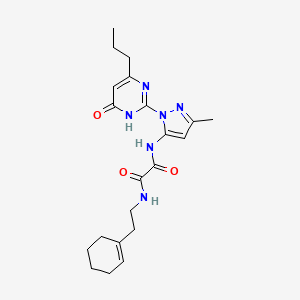
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)
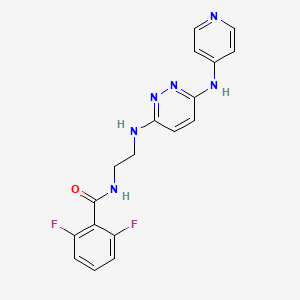
![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)
![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2435958.png)
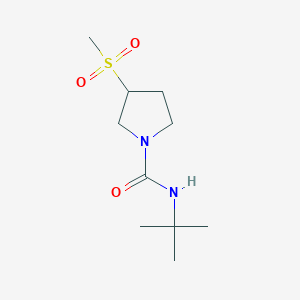
![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)
